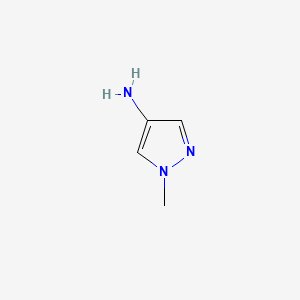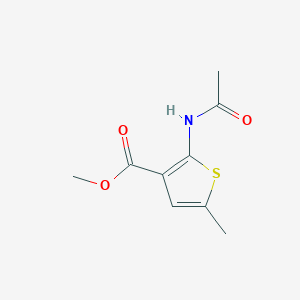![molecular formula C22H18N4O3S2 B2627728 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-41-3](/img/structure/B2627728.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization Techniques
The synthetic methodologies for compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involve various organic reactions, including acetylation, nucleophilic substitution, chlorination, and cyclization. These compounds are synthesized to investigate their pharmacological activities, highlighting the significant role of synthetic chemistry in the development of new therapeutic agents. Their structural characterization employs a range of analytical techniques, including melting point determination, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, ensuring a comprehensive understanding of the synthesized molecules' chemical properties (Zaki, Radwan, & El-Dean, 2017).
Visible Light-Promoted Synthesis
Innovative synthetic approaches utilizing visible light-promotion have been developed for heterocyclic derivatives including those related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. These methods involve catalysis by fac-Ir(ppy)3, demonstrating the utility of photochemical processes in organic synthesis. The ability to perform these reactions at room temperature with various substituents highlights the versatility and efficiency of this approach in generating compounds with potential biological activities (Liu, Cong, Liu, & Sun, 2016).
Tandem Nucleophilic Addition-Electrophilic Cyclization
The application of hydroxylamine-O-sulfonic acid (HOSA) in the synthesis of heteroaromatic hydroxylamine-O-sulfonates demonstrates a strategic approach to creating complex molecular architectures through tandem nucleophilic addition-electrophilic cyclization reactions. This methodology enables the efficient construction of molecules incorporating the thieno[2,3-d]pyrimidin-4-yl moiety, contributing valuable insights into cyclization mechanisms and the development of novel heterocyclic compounds (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).
Biological and Pharmacological Activities
The exploration of new compounds for their potential biological and pharmacological activities is a critical aspect of research related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide and its derivatives. Studies on synthesized compounds reveal their antimicrobial, anti-inflammatory, psychotropic, and cytotoxic effects, offering promising avenues for the development of new therapeutic agents. The investigation into these compounds' activities against various cancer cell lines and bacterial strains underscores the importance of chemical synthesis in discovering novel treatments for complex diseases (Zablotskaya et al., 2013).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c27-21(25-20-19-10-12-30-22(19)24-14-23-20)16-5-7-18(8-6-16)31(28,29)26-11-9-15-3-1-2-4-17(15)13-26/h1-8,10,12,14H,9,11,13H2,(H,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQXCBJEUFSNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C=CSC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2627648.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2627649.png)
![2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2627652.png)
![6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627656.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2627659.png)
![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2627661.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2627662.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2627663.png)

![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)

